Melting Point and Physical State Differentiation: 2-Hydroxycycloheptan-1-one vs. 2-Hydroxycyclohexanone and 2-Hydroxycyclopentanone
2-Hydroxycycloheptan-1-one exhibits a melting point of 27–29 °C, making it a low-melting solid that transitions to a liquid near ambient laboratory temperature . This contrasts sharply with 2-hydroxycyclohexanone, which exists primarily as a crystalline dimer with a melting point of 100–107 °C , and 2-hydroxycyclopentanone, which is a liquid at room temperature with no reported melting point and a boiling point of 210.0 °C . The density of 2-hydroxycycloheptan-1-one (1.089 g/cm³) is notably lower than that of 2-hydroxycyclohexanone (1.142 g/cm³) and 2-hydroxycyclopentanone (~1.2 g/cm³), reflecting the increased ring size and altered molecular packing . The boiling point follows the expected trend with increasing molecular weight: 210.0 °C (C₅), 226.3 °C (C₆), and 243.8 °C (C₇).
| Evidence Dimension | Melting point, boiling point, and density across the 2-hydroxycycloalkanone homologous series (C₅–C₇) |
|---|---|
| Target Compound Data | mp 27–29 °C; bp 243.8±33.0 °C; density 1.089±0.06 g/cm³ |
| Comparator Or Baseline | 2-Hydroxycyclopentanone: mp N/A (liquid), bp 210.0±33.0 °C, density ~1.2 g/cm³. 2-Hydroxycyclohexanone: mp 100–107 °C (dimer), bp 226.3 °C, density 1.142 g/cm³ |
| Quantified Difference | Δmp: −73 to −78 °C vs. cyclohexanone analog; Δbp: +17.5 °C vs. cyclohexanone, +33.8 °C vs. cyclopentanone; Δdensity: −0.053 g/cm³ vs. cyclohexanone, ~−0.11 g/cm³ vs. cyclopentanone |
| Conditions | Predicted and experimentally reported values from ChemicalBook, Chemsrc, and LookChem databases |
Why This Matters
The low melting point of 2-hydroxycycloheptan-1-one enables liquid-phase handling and reaction at or near room temperature without the need for pre-melting or dissolution, a practical advantage over the high-melting dimeric 2-hydroxycyclohexanone that has direct implications for automated synthesis and formulation workflows.
